molecular formula C20H24N8 B6459066 4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549056-18-8

4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Cat. No.: B6459066
CAS No.: 2549056-18-8
M. Wt: 376.5 g/mol
InChI Key: MUGFSVHIKSPDCB-UHFFFAOYSA-N
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Description

4-{4-[6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a pyridazine core substituted with a 3-methylpyrazole moiety, linked via a piperazine bridge to a tetrahydroquinazoline scaffold. The pyridazine ring (a six-membered di-aza aromatic system) contributes distinct electronic properties, while the tetrahydroquinazoline moiety may enhance binding interactions through conformational rigidity .

Properties

IUPAC Name

4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8/c1-15-8-9-28(25-15)19-7-6-18(23-24-19)26-10-12-27(13-11-26)20-16-4-2-3-5-17(16)21-14-22-20/h6-9,14H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGFSVHIKSPDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences :

  • Substituents : Features 3,5-dimethylpyrazole (vs. 3-methylpyrazole) and an additional methyl group on the pyrimidine ring.

Functional Implications :

  • Additional methyl groups could increase steric hindrance, affecting binding pocket accessibility in biological targets. Preclinical studies of similar pyrimidine-based analogs suggest improved metabolic stability due to reduced oxidative metabolism at methyl-substituted positions .

Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Compounds 2, 3, 7, 9 from )

Structural Differences :

  • Core Structure : Pyrazolo[3,4-d]pyrimidine or fused triazolopyrimidine systems instead of pyridazine-tetrahydroquinazoline.
  • Linker : Lack the piperazine bridge, reducing conformational flexibility.

Functional Implications :

  • Pyrazolo[3,4-d]pyrimidines are established kinase inhibitors (e.g., Src family kinases) due to their planar aromatic systems, which facilitate π-π stacking with ATP-binding pockets.
  • Isomerization observed in derivatives (e.g., 7 → 6, 9 → 8) highlights stability challenges under varying conditions, a concern less likely in the rigid tetrahydroquinazoline scaffold of the primary compound .

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (Compounds 10, 11 from )

Structural Differences :

  • Fused Systems : Combine pyrazole, triazole, and pyrimidine rings, creating a larger planar structure.

Functional Implications :

  • Increased aromatic surface area may enhance affinity for nucleic acid targets (e.g., DNA topoisomerases) but reduce selectivity due to nonspecific intercalation.
  • Synthetically challenging to functionalize compared to the modular piperazine-linked structure of the primary compound .

Comparative Data Table

Property Primary Compound Pyrimidine Analog Pyrazolo[3,4-d]pyrimidine
Core Heterocycle Pyridazine Pyrimidine Pyrazolo[3,4-d]pyrimidine
Key Substituents 3-Methylpyrazole 3,5-Dimethylpyrazole p-Tolyl, hydrazine
Predicted logP ~2.2 ~2.8 ~1.9–2.5
Solubility (mg/mL) Moderate (0.1–1.0) Low (<0.1) Moderate (0.5–2.0)
Metabolic Stability High (rigid scaffold) High (methyl shielding) Moderate (prone to isomerization)
Target Affinity (IC₅₀) Not reported (hypothetical) ~50 nM (kinase X) ~10–100 nM (Src kinases)

Research Findings and Implications

  • Selectivity: The primary compound’s pyridazine core may offer unique selectivity profiles compared to pyrimidine-based analogs, as pyridazine derivatives are less explored in kinase inhibition but show promise in adenosine A₂ₐ receptor binding .
  • Synthetic Feasibility : Modular piperazine linkage simplifies derivatization, unlike fused triazolopyrimidines, which require multistep syntheses .
  • Pharmacokinetics : Tetrahydroquinazoline’s partial saturation likely reduces first-pass metabolism compared to fully aromatic systems in compounds .

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